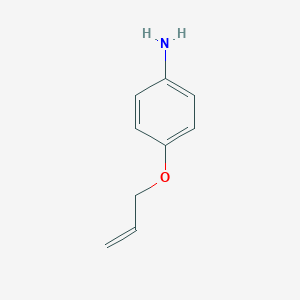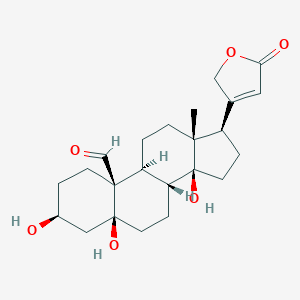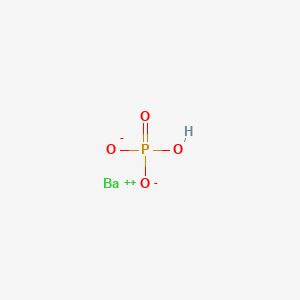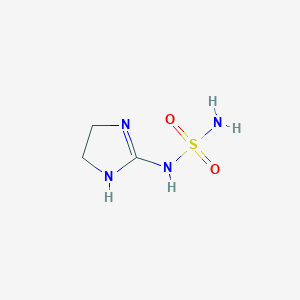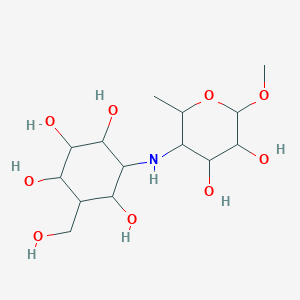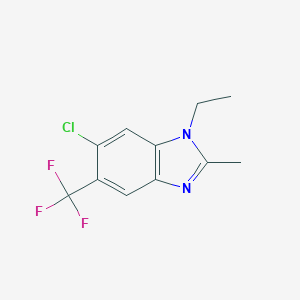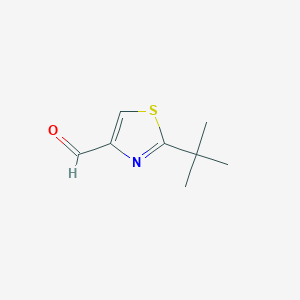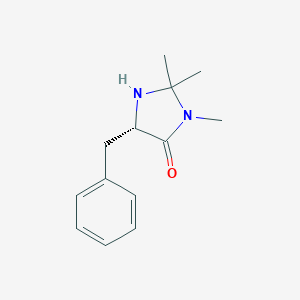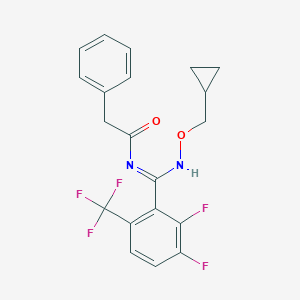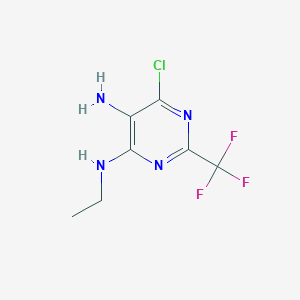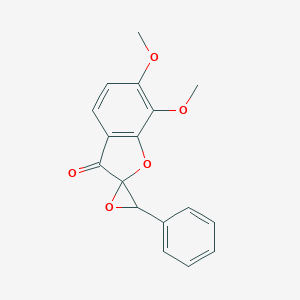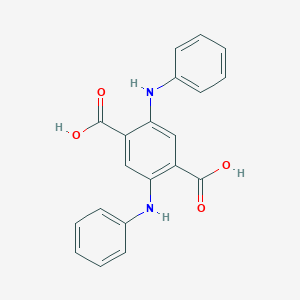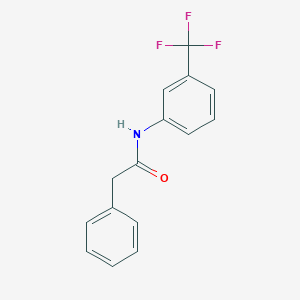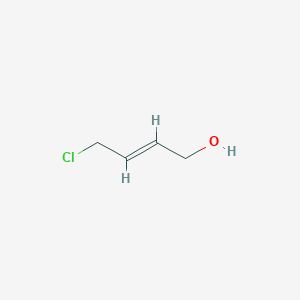
trans-4-Chloro-2-butene-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chlorinated butenes can involve electrooxidative methods as described in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, where an electrooxidative double ene-type chlorination was used . This process was conducted at room temperature and involved a two-layer solvent system. The functional group present in the molecule affected the outcome of the reaction, suggesting that the synthesis of trans-4-Chloro-2-butene-1-OL could be influenced by similar factors.
Molecular Structure Analysis
The molecular structure of chlorinated butenes can be complex, and the presence of chlorine atoms can lead to the formation of various isomers. For instance, the chlorination of trans-1,4-dichloro-2-butene resulted in different isomeric forms . This indicates that the molecular structure of trans-4-Chloro-2-butene-1-OL would likely exhibit isomerism as well.
Chemical Reactions Analysis
Chlorinated butenes can undergo a variety of chemical reactions. For example, trans-1-chloro-2-butene reacts with solutions of alkali metals in liquid ammonia to yield several products, including trans-2-butene and various dienes . The reactivity of chlorinated butenes with π-bonds was also demonstrated, where stereospecific addition reactions occurred . These findings suggest that trans-4-Chloro-2-butene-1-OL could participate in similar addition reactions and potentially form complex products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butenes can be influenced by their molecular structure and the type of chemical reactions they undergo. The reaction of chlorine atoms with cis- and trans-2-butene was studied, and the product yields were found to depend on the total pressure, indicating that the physical conditions can significantly affect the outcome of reactions involving chlorinated butenes . This suggests that the properties of trans-4-Chloro-2-butene-1-OL would also be sensitive to reaction conditions.
科学的研究の応用
Ethylene Dimerization and Alphabutol Optimization
One significant area of research involving trans-4-Chloro-2-butene-1-OL is its role in the ethylene dimerization process, particularly in the optimization of Alphabutol technology. Ethylene dimerization is a critical industrial process for producing Butene-1, a key monomer used in the manufacture of polyethylene. Alphabutol technology, a method for ethylene dimerization, is under continuous development to enhance the selectivity and efficiency of Butene-1 production. Research focuses on improving operational processes to minimize fouling, which remains an inadequately addressed issue in literature, suggesting opportunities for further advancements in this technology (Alenezi, Manan, & Zaidel, 2019).
Gas Separations Using Ionic Liquid Membranes
Another research domain involves the use of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, a process that could be indirectly related to the applications of trans-4-Chloro-2-butene-1-OL through its potential interactions with different gas molecules during separation processes. SILMs demonstrate superior performance over standard polymers in separating gas mixtures like CO2/N2 and CO2/CH4, which is crucial for environmental management and the chemical industry. This research outlines the benchmarks for SILM performance, suggesting areas for future studies to enhance gas separation technologies (Scovazzo, 2009).
Catalytic Oxidation of Cyclohexene
Research on the catalytic oxidation of cyclohexene has explored the selective production of various industrial intermediates, including trans/cis-cyclohexane-1,2-diol and cyclohex-2-en-1-ol. Controllable oxidation reactions have significant value in synthesizing specific products for industrial and academic applications. Advances in selective oxidation processes offer insights into optimizing reactions to yield targeted products efficiently, which might involve or relate to the functional groups present in trans-4-Chloro-2-butene-1-OL (Cao et al., 2018).
Degradation of Dichloropropenes in Soil
The study of the degradation of cis- and trans-1,3-dichloropropenes in soil, which are used as nematocides, provides insight into the environmental behavior and fate of similar chlorinated compounds, potentially including trans-4-Chloro-2-butene-1-OL. Understanding the rates of degradation and factors affecting these rates is crucial for assessing the environmental impact of such chemicals. This research highlights the rapid biodegradation of chloroallyl alcohols in soil, indicating the importance of environmental studies in the management of chemical pollutants (Dijk, 1974).
Safety And Hazards
The safety data sheet for “trans-4-Chloro-2-butene-1-OL” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
(E)-4-chlorobut-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLAHTVGOLBEB-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Chloro-2-butene-1-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

